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Compound of Interest
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Cat. No.: B1662766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZ-1355 is a dibenzoxazepine derivative with demonstrated efficacy as a lipid-lowering agent

and an inhibitor of platelet aggregation.[1] Its dual-action profile makes it a compound of

interest for research in cardiovascular diseases and related metabolic disorders. This

document provides an overview of commercial sources for AZ-1355, along with detailed

application notes and experimental protocols to guide its use in a research setting.

Commercial Availability
AZ-1355 is available from various chemical suppliers catering to the research and development

community. Researchers can procure this compound from the following vendors:

Vendor Product Name Catalog Number
Available
Quantities

MedChemExpress AZ-1355 HY-101692
1 mg, 5 mg, 10 mg, 25

mg, 50 mg, 100 mg

Probechem AZ-1355 PC-63336

50 mg, 100 mg

(custom bulk inquiries

welcome)
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Biological Activity
AZ-1355 exhibits two primary biological activities:

Lipid-Lowering Effects: In vivo studies have shown that AZ-1355 effectively reduces serum

total cholesterol and triglycerides.[1]

Inhibition of Platelet Aggregation: AZ-1355 has been observed to inhibit platelet aggregation

in vivo and favorably modulates the ratio of prostaglandin I2 (PGI2) to thromboxane A2

(TXA2) in vitro.[1] An elevated PGI2/TXA2 ratio is associated with reduced thrombotic risk.

Application Notes and Protocols
In Vitro Platelet Aggregation Assay
This protocol is adapted from standard light transmission aggregometry (LTA) methods and can

be used to assess the in vitro efficacy of AZ-1355 in inhibiting platelet aggregation.

Objective: To determine the concentration-dependent effect of AZ-1355 on agonist-induced

platelet aggregation in human platelet-rich plasma (PRP).

Materials:

AZ-1355

Human whole blood (collected in 3.2% sodium citrate)

Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid)

Phosphate-buffered saline (PBS)

Light Transmission Aggregometer

Centrifuge

Protocol:

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1662766?utm_src=pdf-body
https://www.benchchem.com/product/b1662766?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7332605/
https://www.benchchem.com/product/b1662766?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7332605/
https://www.benchchem.com/product/b1662766?utm_src=pdf-body
https://www.benchchem.com/product/b1662766?utm_src=pdf-body
https://www.benchchem.com/product/b1662766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect human whole blood into tubes containing 3.2% sodium citrate.

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

Transfer the supernatant (PRP) to a new tube.

Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP. The PPP will be

used to blank the aggregometer.

Assay Procedure:

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if

necessary.

Pre-warm the PRP to 37°C.

Add a specific volume of PRP to the aggregometer cuvettes.

Add varying concentrations of AZ-1355 (or vehicle control) to the cuvettes and incubate

for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP at a final concentration

of 5-20 µM).

Record the change in light transmission for a set period (e.g., 5-10 minutes).

Data Analysis:

The percentage of platelet aggregation is calculated relative to the light transmission of the

PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

Plot the percentage of inhibition of aggregation against the concentration of AZ-1355 to

determine the IC50 value.

In Vivo Lipid-Lowering Studies in Rodents
This protocol provides a general framework for evaluating the lipid-lowering effects of AZ-1355
in a rodent model of hyperlipidemia, based on the study by Wada et al. (1981).[1]
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Objective: To assess the effect of AZ-1355 on serum lipid profiles in hyperlipidemic rats or

mice.

Animal Model:

Triton WR-1339-Induced Hyperlipidemic Mice: A single intraperitoneal injection of Triton WR-

1339 can induce acute hyperlipidemia.

High-Fat Diet-Induced Hyperlipidemic Rats: Feeding rats a high-fat, high-cholesterol diet for

several weeks will induce a more chronic hyperlipidemic state.

Experimental Design:

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week

before the experiment.

Induction of Hyperlipidemia: Induce hyperlipidemia using one of the models described

above.

Grouping and Treatment:

Randomly divide the animals into groups (n=8-10 per group):

Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

AZ-1355 (at various dose levels, e.g., 10, 30, 100 mg/kg)

Positive Control (e.g., Clofibrate)

Administer the compounds orally once daily for a specified period (e.g., 7-14 days for the

high-fat diet model).

Sample Collection and Analysis:

At the end of the treatment period, collect blood samples via cardiac puncture or retro-

orbital sinus sampling after an overnight fast.

Separate the serum by centrifugation.
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Analyze the serum for total cholesterol, triglycerides, HDL-cholesterol, and LDL-

cholesterol using commercially available enzymatic kits.

Quantitative Data from Rodent Studies:

The following table summarizes the reported effects of AZ-1355 on serum lipids in different

rodent models.[1]

Animal Model
Treatment
Group

Dose (mg/kg,
p.o.)

% Decrease in
Total
Cholesterol

% Decrease in
Triglycerides

Triton-treated

Mice
AZ-1355 100

Significant

reduction
Not reported

High-fat diet Rats AZ-1355 100
Significant

reduction

Significant

reduction

Golden

Hamsters
AZ-1355 Not specified

Significant

reduction

Significant

reduction

Measurement of Prostaglandin I2 (PGI2) and
Thromboxane A2 (TXA2) Ratio
Objective: To determine the effect of AZ-1355 on the PGI2/TXA2 ratio in vitro.

Methodology: The levels of PGI2 and TXA2 can be indirectly measured by quantifying their

stable, non-enzymatic hydrolysis products, 6-keto-PGF1α and Thromboxane B2 (TXB2),

respectively. This can be achieved using commercially available Enzyme-Linked

Immunosorbent Assay (ELISA) kits.

Protocol Outline:

Sample Preparation: Use washed platelets or other relevant cell types.

Treatment: Incubate the cells with varying concentrations of AZ-1355 or vehicle control.
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Stimulation: Stimulate the cells with an appropriate agonist (e.g., arachidonic acid or

collagen) to induce the production of PGI2 and TXA2.

Sample Collection: Collect the supernatant at different time points.

ELISA: Perform the ELISA for 6-keto-PGF1α and TXB2 according to the manufacturer's

instructions.

Data Analysis: Calculate the ratio of 6-keto-PGF1α to TXB2 for each treatment condition.

Signaling Pathways and Experimental Workflows
Mechanism of Action in Platelet Aggregation

The inhibitory effect of AZ-1355 on platelet aggregation is linked to its ability to increase the

PGI2/TXA2 ratio.[1] PGI2 is a potent inhibitor of platelet aggregation, while TXA2 is a potent

promoter. The balance between these two eicosanoids is crucial for regulating hemostasis. An

elevated PGI2/TXA2 ratio shifts the balance towards an anti-platelet and vasodilatory state.
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Caption: Proposed mechanism of AZ-1355 on the PGI2/TXA2 balance.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the initial in vitro characterization of AZ-
1355's anti-platelet activity.
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Caption: Workflow for in vitro characterization of AZ-1355.

Logical Relationship for In Vivo Lipid-Lowering Study

This diagram illustrates the logical steps involved in conducting an in vivo study to evaluate the

lipid-lowering properties of AZ-1355.
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Caption: Logical flow of an in vivo lipid-lowering study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1662766?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/7332605/
https://pubmed.ncbi.nlm.nih.gov/7332605/
https://www.benchchem.com/product/b1662766#commercial-sources-for-az-1355
https://www.benchchem.com/product/b1662766#commercial-sources-for-az-1355
https://www.benchchem.com/product/b1662766#commercial-sources-for-az-1355
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662766?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

